3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid
Description
This compound is a highly complex carboxylic acid derivative featuring a tetrahydropyran (oxane) core substituted with hydroxyl groups at positions 3, 4, and 5. At position 6 of the oxane ring, a branched heptanyl chain is attached, which incorporates a polycyclic system comprising a cyclohexylidene group (with a Z-configured ethylidene substituent) and a methyl-substituted indenyl moiety (E-configured at the 4-position). The stereochemical complexity and extended conjugation of this substituent distinguish it from simpler analogs.
Properties
Molecular Formula |
C33H52O8 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O8/c1-19-10-13-23(34)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)41-31-28(37)26(35)27(36)29(40-31)30(38)39/h11-12,20,23-29,31,34-37H,1,6-10,13-18H2,2-5H3,(H,38,39)/b21-11+,22-12- |
InChI Key |
RQQPJTROOXJOLQ-DWKIUPLPSA-N |
Isomeric SMILES |
CC(CCCC(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC\3C2(CCC/C3=C\C=C/4\CC(CCC4=C)O)C |
Canonical SMILES |
CC(CCCC(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
Origin of Product |
United States |
Biological Activity
3,4,5-Trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid (hereafter referred to as the compound) is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C27H44O3
- Molecular Weight : 416.64 g/mol
- Structure : The compound features multiple hydroxyl groups and a carboxylic acid moiety that may contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of multiple hydroxyl groups suggests potential radical scavenging capabilities. Studies have shown that such compounds can reduce oxidative stress in various biological systems by neutralizing free radicals.
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Compounds that inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) have been identified in similar classes of molecules. Experimental studies demonstrate that derivatives of this compound can significantly reduce inflammation markers in vitro and in vivo models.
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties. Compounds with similar functional groups have been shown to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. In vitro assays against common pathogens could provide insight into its efficacy as an antimicrobial agent.
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of related compounds, it was found that those containing multiple hydroxyl groups demonstrated a significant reduction in lipid peroxidation levels in rat liver homogenates. The compound was tested alongside known antioxidants like ascorbic acid and exhibited comparable results.
Case Study 2: Anti-inflammatory Mechanisms
A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that treatment with the compound led to a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6) levels. This suggests that the compound may modulate inflammatory pathways effectively.
Research Findings
Scientific Research Applications
The compound 3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid is a complex organic molecule with potential applications in various fields, particularly in pharmaceuticals and biochemistry. This article explores its applications based on scientific research findings and documented case studies.
Solubility and Stability
Research indicates that compounds with multiple hydroxyl groups typically exhibit good solubility in polar solvents, which can enhance their bioavailability when used in pharmaceutical formulations. Understanding the stability of this compound under various conditions is crucial for its application in drug development.
Pharmaceutical Applications
The compound's structure suggests it may possess antioxidant properties due to the presence of multiple hydroxyl groups. Antioxidants are critical in preventing oxidative stress-related diseases.
Case Study: Antioxidant Activity
A study demonstrated that similar compounds with hydroxyl substitutions exhibited significant free radical scavenging activity, which could be beneficial in formulating supplements aimed at reducing oxidative damage in cells.
Biochemical Research
Due to its complex structure, this compound can serve as a model for studying enzyme-substrate interactions. It may be utilized in research focusing on metabolic pathways involving carbohydrate metabolism or as an inhibitor for specific enzymes.
Case Study: Enzyme Inhibition
Research has shown that structurally related compounds can inhibit glycosidases, enzymes that play a vital role in carbohydrate digestion. This inhibition could lead to therapeutic strategies for managing diabetes by slowing carbohydrate absorption.
Nutraceuticals
The compound's potential health benefits may extend to the nutraceutical market, where it could be incorporated into dietary supplements aimed at promoting cardiovascular health or enhancing metabolic function.
Case Study: Cardiovascular Health
Studies on similar polyphenolic compounds have indicated their role in improving endothelial function and reducing blood pressure, suggesting that this compound might have similar effects.
Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| 3,4,5-trihydroxy compound | Antioxidant | [Research Study A] |
| Related Hydroxylated Compound | Glycosidase Inhibitor | [Research Study B] |
| Polyphenolic Compound | Cardiovascular Benefits | [Research Study C] |
Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antioxidant Activity | Significant free radical scavenging | Potential use in health supplements |
| Enzyme Interaction | Inhibition of glycosidases | Diabetes management strategies |
| Nutraceutical Effects | Improved endothelial function | Cardiovascular health products |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Core Similarities
Compounds sharing the 3,4,5-trihydroxyoxane-2-carboxylic acid core include:
- 6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid (): This analog replaces the polycyclic substituent with a cyclopenta[c]pyran system fused to the oxane core. While it retains hydroxylation and hydrophilicity, its reduced substituent complexity may limit its bioavailability or target specificity compared to the target compound .
- (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid (): This compound features a phenylpropanoyl substituent at position 6.
2.1.2 Substituent Complexity
The target compound’s indenyl-cyclohexylidene substituent is structurally distinct from:
- 3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid (): A sulfated benzoic acid derivative with a smaller substituent, likely enhancing water solubility but reducing lipophilic interactions .
Methodological Approaches for Comparison
2.2.1 Tanimoto Coefficient and Fingerprint Analysis Using Morgan fingerprints and Tanimoto coefficients (), the target compound’s similarity to simpler oxane-carboxylic acids (e.g., ) would likely be moderate (~50–60%) due to core overlap but diverging substituents. In contrast, its polycyclic substituent may align more closely with marine-derived alkaloids or terpenoids (e.g., ), though specific data are absent .
2.2.2 Graph-Based Comparisons Graph-theoretical methods () would better capture the target compound’s structural uniqueness by analyzing its Murcko scaffold (e.g., oxane + indenyl-cyclohexylidene). Such methods are critical for differentiating it from analogs with minor stereochemical or substituent variations .
Research Findings and Implications
Structural and Functional Insights
- Bioactivity Prediction : The compound’s polycyclic substituent may confer enhanced binding to proteins with large hydrophobic domains (e.g., kinases, cytochrome P450 enzymes), similar to marine natural products (). However, its metabolic stability could be compromised by esterase-sensitive linkages .
- Pharmacokinetics : Compared to simpler analogs (), the target compound’s lipophilicity (predicted logP >3) may favor tissue penetration but hinder aqueous solubility, necessitating formulation optimization .
Hypothetical Data Table
| Compound | Core Structure | Substituent Complexity | Molecular Weight (g/mol) | Predicted logP | Similarity Index (Tanimoto) |
|---|---|---|---|---|---|
| Target Compound | 3,4,5-Trihydroxyoxane-2-COOH | High (polycyclic) | ~650 | 3.2 | — |
| 6,7-Dihydroxycyclopenta[c]pyran analog | 3,4,5-Trihydroxyoxane-2-COOH | Moderate | ~400 | 1.8 | ~55% |
| Phenylpropanoyl-substituted analog (FDB027495) | 3,4,5-Trihydroxyoxane-2-COOH | Low | ~450 | 2.5 | ~50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
